molecular formula C23H23N3O2S B251459 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Katalognummer B251459
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: YXXNDDDJKIUZHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-063, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by Takeda Pharmaceutical Company Limited in 2012. TAK-063 has shown promising results in preclinical studies as a potential treatment for various psychiatric disorders, including schizophrenia and depression.

Wissenschaftliche Forschungsanwendungen

TAK-063 has been extensively studied in preclinical models for its potential therapeutic applications in various psychiatric disorders. In animal models of schizophrenia, TAK-063 has been shown to improve cognitive deficits and reduce positive symptoms such as hallucinations and delusions. In addition, TAK-063 has also been shown to have antidepressant effects in animal models of depression. These findings suggest that TAK-063 may be a promising therapeutic agent for the treatment of schizophrenia and depression.

Wirkmechanismus

TAK-063 is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway is thought to be a key factor in the development of schizophrenia and depression. By blocking the dopamine D3 receptor, TAK-063 may modulate the activity of the mesolimbic pathway and improve symptoms of these disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.54 nM. It is highly selective for the dopamine D3 receptor, with minimal affinity for other dopamine receptor subtypes. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo. These properties make TAK-063 an attractive candidate for further development as a therapeutic agent for psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-063 is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo, which makes it suitable for use in animal models. However, one limitation of TAK-063 is that it has only been tested in preclinical models, and its safety and efficacy in humans have not yet been established.

Zukünftige Richtungen

There are several potential future directions for research on TAK-063. One direction is to further investigate its therapeutic potential in animal models of psychiatric disorders, such as schizophrenia and depression. Another direction is to conduct clinical trials to evaluate the safety and efficacy of TAK-063 in humans. In addition, future studies could explore the potential use of TAK-063 in combination with other drugs or therapies for the treatment of psychiatric disorders. Finally, further research could be conducted to elucidate the molecular mechanisms underlying the effects of TAK-063 on the mesolimbic pathway.

Synthesemethoden

TAK-063 is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylpiperazine in the presence of a base to form 4-methyl-N-(4-aminophenyl)benzamide. This intermediate product is then reacted with 2-thiophenecarbonyl chloride in the presence of a base to form 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The final product is purified using column chromatography.

Eigenschaften

Molekularformel

C23H23N3O2S

Molekulargewicht

405.5 g/mol

IUPAC-Name

4-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O2S/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27)

InChI-Schlüssel

YXXNDDDJKIUZHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.